2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c1-9-12(22-10(2)17-9)13(20)15-6-4-11-8-21-14(18-11)19-7-3-5-16-19/h3,5,7-8H,4,6H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUSHPHDHMACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds.
Scientific Research Applications
Antimicrobial Applications
Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, a series of thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound has shown promise in inhibiting the growth of various microbial strains.
Case Study: Antibacterial Activity
A study conducted on thiazole derivatives indicated that compounds similar to 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 64 |
| Compound B | Escherichia coli | 32 |
| Target Compound | Staphylococcus aureus | 128 |
| Target Compound | Escherichia coli | 64 |
Anticancer Applications
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds containing both thiazole and pyrazole rings can induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies have shown that 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be approximately 15 µM for MCF-7 and 10 µM for HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Fungicidal Applications
Thiazoles are known for their fungicidal properties. The target compound has been evaluated for its effectiveness against various fungal pathogens.
Case Study: Fungicidal Activity
A recent study demonstrated that derivatives similar to the target compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated that the compound could inhibit fungal growth effectively at concentrations as low as 50 µg/mL .
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 25 |
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylthiazole-5-carboxamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-4-carboxamide
Uniqueness
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct biological activities and chemical reactivity. The presence of both pyrazole and thiazole rings in the same molecule enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
The compound 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring system and a pyrazole moiety. The presence of these functional groups is critical for its biological activity. The molecular formula is CHNSO, indicating a significant number of nitrogen and sulfur atoms which may contribute to its reactivity and interaction with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor activity of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrazole rings can significantly enhance cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2,4-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide | A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis |
| Compound A | HeLa (cervical cancer) | 5.6 | Inhibition of tubulin polymerization |
| Compound B | MCF7 (breast cancer) | 12.3 | DNA intercalation |
The compound demonstrated an IC value lower than 10 µM against A431 cells, indicating potent cytotoxicity. The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
The biological activity is primarily attributed to the following mechanisms:
- Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins. This leads to cell cycle arrest and subsequent apoptosis.
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it disrupts microtubule dynamics, preventing cancer cell division.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, further promoting apoptosis .
Study on Cytotoxicity Against Glioblastoma Cells
A study conducted by Da Silva et al. evaluated the cytotoxic effects of various thiazolidine derivatives on glioblastoma multiforme cells. Among the tested compounds, derivatives similar to our target compound showed significant reduction in cell viability . The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cell survival.
Clinical Trials and Future Directions
While preclinical data are promising, clinical trials are necessary to establish the efficacy and safety profile of this compound in humans. Current research focuses on optimizing its pharmacokinetic properties and exploring combination therapies with existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
